2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1, 3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-phenethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, although this is less common.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 3-Fluoro-4-phenethoxyphenylboronic acid.
Reduction: 2-(3-Hydroxy-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Suzuki-Miyaura Coupling: Used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Boronic esters can act as catalysts in various organic reactions.
Biology
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: Boronic esters can form reversible covalent bonds with diols, useful in bioconjugation techniques.
Medicine
Diagnostics: Use in the development of diagnostic tools and imaging agents.
Industry
Materials Science: Use in the synthesis of advanced materials with specific properties.
Polymers: Incorporation into polymer structures to modify physical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on its specific application. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. The fluoro and phenethoxy groups may influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar structure but lacks the phenethoxy group.
Pinacolborane: Another boronic ester used in organic synthesis.
Properties
IUPAC Name |
2-[3-fluoro-4-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)16-10-11-18(17(22)14-16)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBLKUHUINZJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.